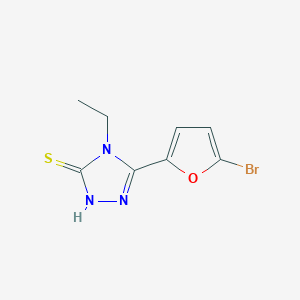
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (BFTT) is an organic compound with a unique chemical structure. It is a thiol-containing triazole derivative that has been used in various scientific research applications, such as in the study of biochemical and physiological effects. BFTT has a wide range of advantages for laboratory experiments, such as its stability and low cost.
Aplicaciones Científicas De Investigación
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-bromo-2-furyl-4-methyl-4H-1,2,4-triazole-3-thiol and 5-bromo-2-furyl-4-ethoxy-4H-1,2,4-triazole-3-thiol. It has also been used in the study of the biochemical and physiological effects of thiol-containing triazoles. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used in the study of the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the inhibition of the enzyme 5-lipoxygenase (5-LOX).
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of COX-2 and 5-LOX enzymes. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is believed to bind to the active sites of COX-2 and 5-LOX enzymes, preventing them from catalyzing the formation of prostaglandins and leukotrienes, respectively. This inhibition of the enzymes leads to a decrease in the production of these molecules, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are not fully understood, but it is believed to have anti-inflammatory, anti-cancer, and anti-oxidant effects. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of prostaglandins and leukotrienes, which are molecules involved in inflammation. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of some cancer cells, suggesting that it may have anti-tumor effects. Finally, 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of reactive oxygen species, suggesting that it may have anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is a stable compound with a low cost, making it easy to obtain and use in experiments. 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is also soluble in aqueous solutions, making it easy to use in a variety of experiments. However, 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has some limitations for laboratory experiments. It is a relatively new compound, so there is limited information available about its biochemical and physiological effects. In addition, it is not a very potent compound, so it may not be suitable for some experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. More research could be done to better understand its biochemical and physiological effects. In addition, more research could be done to investigate the potential therapeutic applications of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, such as in the treatment of inflammation and cancer. Finally, more research could be done to investigate the potential of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol as an antioxidant.
Métodos De Síntesis
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized by a four-step process. The first step involves the reaction of 2-furyl bromide with potassium thiocyanate in aqueous ethanol to form 5-bromo-2-furyl thiocyanate. The second step involves the reaction of 5-bromo-2-furyl thiocyanate with sodium azide in aqueous ethanol to form 5-bromo-2-furyl-4H-1,2,4-triazole-3-thiol. The third step involves the reaction of 5-bromo-2-furyl-4H-1,2,4-triazole-3-thiol with ethyl bromide in aqueous ethanol to form 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The fourth step involves the reaction of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with sodium hydroxide in aqueous ethanol to form 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c1-2-12-7(10-11-8(12)14)5-3-4-6(9)13-5/h3-4H,2H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXLWAPMMCTJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2458156.png)
![Sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate](/img/structure/B2458157.png)
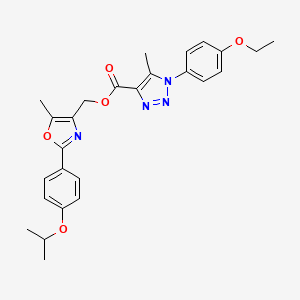
![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)
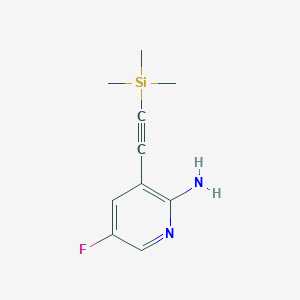
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2458169.png)
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
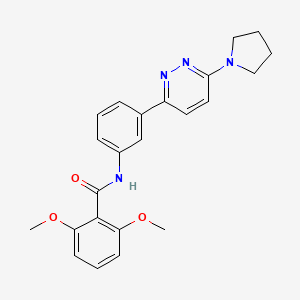
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)
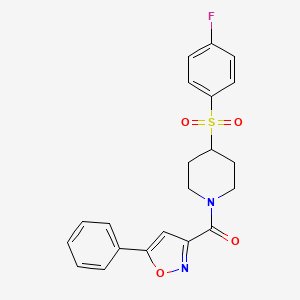
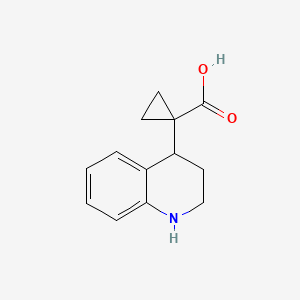
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)
